N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide

Fluorescent probe Carboxylate labeling Membrane protein topography

N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide (NCD-4, CAS 86332-16-3, molecular formula C₁₉H₂₃N₃, MW 293.4 Da) is a lipophilic carbodiimide that functions simultaneously as a covalent carboxylate-modifying reagent and an intrinsic fluorescent probe. First synthesized and characterized by Chadwick and Thomas in 1983, NCD-4 is classified by MeSH as both an Enzyme Inhibitor and a Fluorescent Dye.

Molecular Formula C19H23N3
Molecular Weight 293.4 g/mol
CAS No. 86332-16-3
Cat. No. B1223653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide
CAS86332-16-3
SynonymsN-cyclohexyl-N'-(4-dimethylamino-alpha-naphthyl)carbodiimide
NCD-4
Molecular FormulaC19H23N3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C2=CC=CC=C21)N=C=NC3CCCCC3
InChIInChI=1S/C19H23N3/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-14-20-15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3
InChIKeyHAVINNWJVRVGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide (NCD-4, CAS 86332-16-3): A Fluorescent Carbodiimide for Covalent Carboxylate Labeling and Topographical Mapping


N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide (NCD-4, CAS 86332-16-3, molecular formula C₁₉H₂₃N₃, MW 293.4 Da) is a lipophilic carbodiimide that functions simultaneously as a covalent carboxylate-modifying reagent and an intrinsic fluorescent probe [1]. First synthesized and characterized by Chadwick and Thomas in 1983, NCD-4 is classified by MeSH as both an Enzyme Inhibitor and a Fluorescent Dye [1][2]. The compound features a cyclohexyl group on one nitrogen of the carbodiimide core and a 4-(dimethylamino)naphthyl moiety on the other, which endows it with intrinsic fluorescence (λex ~340 nm, λem ~440 nm) that is absent in conventional carbodiimides such as DCCD (N,N′-dicyclohexylcarbodiimide), DCC, EDC, and DIC [3][4]. The computed logP of 6.22 (ACD/Labs) and predicted water solubility of ~0.066 mg/L reflect its pronounced hydrophobicity, which governs its membrane-partitioning behavior and restricts its reactivity to non-aqueous or membrane-embedded environments . Unlike generic carbodiimide coupling reagents that serve only as chemical activators, the NCD-4 adduct (N-acetylurea derivative) remains fluorescent after covalent attachment, enabling direct spectroscopic tracking of labeling stoichiometry, competitive binding, and conformational changes without secondary detection steps [1][3].

Fluorescent carboxylate labeling for membrane proteins without radioactivity.
Intrinsic fluorophore (λex ~340 nm, λem ~440 nm) enables real-time reaction monitoring.
Topographical mapping via FRET and depth-dependent fluorescence quenching.

Why Non-Fluorescent Carbodiimides Cannot Substitute for NCD-4 in Fluorescence-Enabled Structural Biology and Selectivity-Critical Membrane Studies


Generic carbodiimides such as DCCD, DCC, EDC, and DIC lack intrinsic fluorescence, rendering them invisible in spectroscopic assays and precluding direct measurement of labeling stoichiometry, competitive binding, residue-level topographical mapping, or real-time reaction monitoring — all of which require either radiolabeling (e.g., [¹⁴C]DCCD) with attendant safety, disposal, and autoradiography overhead, or secondary detection via fluorescent amines that introduce additional variables [1][2]. Furthermore, the water-soluble carbodiimide EDC fails to inhibit membrane-embedded transporters at all, while NCD-4 and DCCD inhibit at comparable concentration ranges, demonstrating that carbodiimide hydrophobicity is a critical determinant of membrane-protein accessibility [3]. Perhaps most critically, NCD-4 has demonstrated pump-type selectivity — inhibiting vacuolar (tonoplast) H⁺-ATPase while leaving plasma membrane H⁺-ATPase unaffected — a discriminatory profile not reproduced by DCCD, which generally labels multiple carboxylate sites across membrane systems non-selectively [4][5]. Substituting a non-fluorescent carbodiimide for NCD-4 thus sacrifices not only detection capability but also the unique confluence of fluorescent tracking, covalent site-specificity, and membrane-compartment selectivity that the compound provides.

Non-fluorescent carbodiimides (DCCD, EDC, DIC) do not provide intrinsic fluorescence, preventing direct spectroscopic tracking or FRET-based distance measurements.
EDC lacks membrane accessibility; it shows no inhibition of membrane transporters, unlike NCD-4, whose hydrophobicity governs target engagement.
DCCD lacks isoform selectivity; it labels multiple polypeptide bands non-selectively, whereas NCD-4 discriminates between vacuolar and plasma membrane H⁺-ATPases.

Quantitative Differentiation Evidence for NCD-4 (CAS 86332-16-3) Against Its Closest Carbodiimide Comparators


Intrinsic Fluorescence (λex 340 nm / λem 441 nm) Enables Direct Spectroscopic Detection — A Molecular Property Entirely Absent in DCCD, EDC, and DIC

NCD-4 possesses intrinsic fluorescence due to its 4-(dimethylamino)naphthyl chromophore, which is entirely absent in the non-fluorescent carbodiimides DCCD, DCC, EDC, and DIC [1]. When conjugated to cytochrome bc₁ complex from yeast mitochondria, NCD-4 exhibits an excitation peak at 340 nm and emission peak at 441 nm; when conjugated to cytochrome bf complex from spinach chloroplasts, the excitation/emission maxima are 331 nm / 440 nm [2][3]. By contrast, DCCD has zero intrinsic fluorescence and requires either radiolabeling with ¹⁴C (as in [¹⁴C]DCCD) or secondary detection via fluorescent amine derivatization to enable tracking [4]. The fluorescent N-acetylurea and urea derivatives of NCD-4 remain appreciably fluorescent after covalent attachment, while the corresponding O-phenylisourea and S-ethylisothiourea derivatives exhibit negligible fluorescence, confirming that the fluorescence signal is specifically retained in the biologically relevant N-acylurea adduct formed upon reaction with protein carboxylates [5].

Intrinsic fluorescence
Head-to-head
NCD-4: λex 340 nm, λem 441 nm (bc₁ complex) DCCD / EDC / DIC: no intrinsic fluorescence
Enables detection without radiolabeling
N-acylurea adduct retains fluorescence
Fluorescent probe Carboxylate labeling Membrane protein topography Spectroscopic detection

Equipotent Inhibitory Activity to DCCD with Fluorescent Detection Capability — NCD-4 Inhibits at the Same Concentration Range as DCC While EDC Shows No Effect

In a direct comparative study of the bovine chromaffin granule amine transporter, NCD-4 inhibited transporter activity at approximately the same concentration range as DCC (N,N′-dicyclohexylcarbodiimide), demonstrating that the naphthyl substitution does not compromise inhibitory potency [1]. Critically, the water-soluble carbodiimide EDC (1-ethyl-3-[3-(diethylamino)propyl]carbodiimide) showed no inhibitory effect on the catalytic activity of the transporter whatsoever, underscoring that membrane-protein accessibility is governed by carbodiimide hydrophobicity rather than carbodiimide reactivity per se [1]. Additionally, DCCD and NCD-4 both inhibit 50–60% of proton pumping in the cytochrome bc₁ complex of Rhodobacter sphaeroides, with only ~20% inhibition of electron transfer activity, confirming functional equivalence in proton translocation assays [2]. In the sarcoplasmic reticulum Ca²⁺-ATPase system, NCD-4 achieves irreversible inhibition that is protectable by Ca²⁺ ions, with covalent incorporation occurring at approximately 1 mole NCD-4 per mole of ATPase at the Ca²⁺-protected sites [3].

Inhibitory potency
Head-to-head
NCD-4: inhibits at same concentration range as DCC EDC: no inhibition of amine transporter
Fluorescent equipotent substitute for DCCD
Hydrophobicity governs membrane accessibility
Membrane transporter inhibition Equipotent fluorescent analogue Carbodiimide potency comparison

Selective Inhibition of Vacuolar (Tonoplast) H⁺-ATPase Over Plasma Membrane H⁺-ATPase — A Pump-Type Discrimination Not Demonstrated for DCCD

In maize (Zea mays L.) root microsomal preparations containing both vacuolar-type (tonoplast) and plasma membrane-type H⁺-ATPases, NCD-4 selectively inhibited the vacuolar H⁺-ATPase while the plasma membrane H⁺-ATPase remained unaffected [1]. This selectivity was confirmed in highly purified tonoplast vesicle preparations, where NCD-4 inhibition was dependent on both reagent concentration and length of exposure [1]. The inhibition occurred with minimal increase in fluorescence of treated vesicles, indicating that only a small number of carboxylic acid residues were reacting — consistent with a targeted rather than promiscuous labeling mechanism [1]. In contrast, [¹⁴C]DCCD labels multiple polypeptide bands in membrane preparations, reflecting broader, less discriminatory carboxylate modification [2]. The partially purified tonoplast H⁺-ATPase also retained NCD-4 sensitivity, confirming that the inhibitory effect is intrinsic to the ATPase rather than an artifact of the vesicle environment [1].

Isoform selectivity
Head-to-head
Vacuolar H⁺-ATPase inhibited; plasma membrane ATPase unaffected DCCD: multi-site non-selective labeling
Enables selective tonoplast pump studies
Few carboxylate residues labeled
Plant membrane ATPase Vacuolar ATPase inhibitor Pump-type selectivity Tonoplast

Förster Resonance Energy Transfer (FRET) Enables Distance Measurement — NCD-4 Labels Positioned ~20 Å from the Lipid/Water Interface

When (Ca²⁺ + Mg²⁺)-ATPase labeled with NCD-4 at Ca²⁺-protectable sites was reconstituted into lipid bilayers containing phosphatidylethanolamine labeled with fluorescein isothiocyanate, the distance between NCD-4 (donor) and fluorescein (acceptor) groups was measured using Förster resonance energy transfer [1]. The NCD-4 labels were determined to be approximately 20 Å from the lipid/water interface, providing direct evidence that the high-affinity Ca²⁺-binding sites of the ATPase reside at this membrane depth [1]. Addition of vanadate caused no change in energy transfer efficiency, indicating that the Ca²⁺ binding sites do not move significantly relative to the lipid/water interface during the E₁–E₂ conformational transition [1]. Complementary spin-label quenching studies with NCD-4-labeled cytochrome c oxidase demonstrated differential quenching by 5-, 7-, 10-, 12-, and 16-DOXYL-stearic acids, localizing the NCD-4 label near the middle of the fatty acyl hydrocarbon region [2]. DCCD cannot serve as a FRET donor, making such distance measurements impossible with the non-fluorescent parent compound.

FRET distance
Head-to-head
~20 Å from lipid/water interface
Ca²⁺-binding site depth mapped
No distance change upon vanadate (E₁–E₂)
FRET distance measurement Membrane protein topography Ca²⁺-ATPase Lipid bilayer depth

Environment-Sensitive Fluorescence Reports Conformational Changes — 20–40% Fluorescence Modulation by Ubiquinol Analogue Binding

NCD-4 fluorescence intensity is sensitive to the redox and ligation state of the cytochrome bc₁ complex, enabling it to function as a conformational reporter [1]. Preincubation of the yeast bc₁ complex with reduced ubiquinol analogues (DQH₂, DBH₂, Q₆H₂) resulted in a 20–40% increase in NCD-4 fluorescence emission intensity and a 10–20% increase in [¹⁴C]DCCD binding [1]. Conversely, preincubation with oxidized ubiquinol analogues (DQ, DB, Q₆) caused a 20–40% decrease in NCD-4 fluorescence and a corresponding 20–40% decrease in [¹⁴C]DCCD binding [1]. Addition of reduced ubiquinols to NCD-4-preincubated bc₁ complex also induced a blue shift in the fluorescence emission spectrum, further indicating a change in the polarity of the NCD-4 micro-environment [1]. Electron transfer inhibitors (e.g., antimycin, myxothiazol) had no effect on NCD-4 binding or fluorescence, confirming that the fluorescence change specifically reports ubiquinol-induced conformational rearrangements rather than general perturbations [1].

Fluorescence modulation
Head-to-head
20–40% increase (reduced ubiquinol) / decrease (oxidized)
Real-time conformational reporter
Parallel to [¹⁴C]DCCD binding changes
Conformational change sensor Ubiquinol binding Cytochrome bc₁ complex Fluorescence modulation

Competitive Binding with DCCD Confirms Identical Target Site — NCD-4 Labeling Strongly Inhibited by DCCD at Glu-90 of Cytochrome c Oxidase Subunit III

The structural equivalence of NCD-4 and DCCD binding sites has been demonstrated through direct competition experiments across multiple membrane protein systems [1][2]. In bovine cytochrome c oxidase (CcO), NCD-4 labeling is strongly inhibited by DCCD, implicating Glu-90 of subunit III as the shared site of covalent modification [1]. In the bovine mitochondrial H⁺-ATPase (F₁-F₀), DCCD prevents the reaction of electron transport particles (ETPH) with both NCD-4 and the pyrenyl analogue NCP [2]. In the yeast cytochrome bc₁ complex, competition experiments and trypsin digestion of NCD-4-labeled cytochrome b demonstrated that NCD-4 and DCCD bind to the identical site — aspartate-160 in amphipathic helix cd [3]. This binding site identity means that all structural and functional inferences drawn from decades of DCCD research are directly transferable to NCD-4, but with the added benefit of fluorescence-based detection replacing autoradiography [2][3].

Binding site identity
Head-to-head
NCD-4 labeling blocked by DCCD; identical tryptic peptide (Asp-160) DCCD competes for same carboxylate residues
Validated fluorescent surrogate of DCCD
Confirmed in bc₁, CcO, and ATPase systems
Competitive binding Cytochrome c oxidase Proton channel DCCD binding site

Evidence-Backed Research and Industrial Application Scenarios for NCD-4 (CAS 86332-16-3) as a Fluorescent Carboxylate-Modifying Probe


Topographical Mapping of Membrane Protein Carboxylate Residues by Fluorescence Quenching and FRET

NCD-4 is the reagent of choice for determining the membrane depth and lipid-facing orientation of specific aspartate and glutamate residues in integral membrane proteins. Its intrinsic fluorescence (λex 340 nm, λem 441 nm) enables Förster resonance energy transfer (FRET) measurements that place labeled residues at defined distances (e.g., ~20 Å) from the lipid/water interface, as demonstrated for the Ca²⁺-ATPase Ca²⁺-binding sites [1]. The differential quenching of NCD-4 fluorescence by a panel of DOXYL-stearic acid spin labels (5-, 7-, 10-, 12-, and 16-DOXYL) further resolves the depth of the label within the hydrocarbon core of the bilayer, as shown for cytochrome c oxidase subunit III Glu-90 [2]. This application is irreplaceable by non-fluorescent DCCD, which cannot serve as a FRET donor or quenchable fluorophore. Procurement of NCD-4 specifically enables topographical studies that combine the carboxylate specificity of DCCD with the spatial resolution of fluorescence spectroscopy [1][2].

Fluorescence-Based Competitive Binding Assays to Identify and Validate Carboxylate-Modifying Drug Targets

Because NCD-4 and DCCD compete for identical binding sites (e.g., Asp-160 of yeast cytochrome b, Glu-90 of bovine CcO subunit III), NCD-4 can serve as a fluorescent reporter in competitive displacement assays to screen small molecules, peptides, or antibodies that target critical carboxylate residues in membrane proteins [1][2]. The fluorescence readout eliminates the need for [¹⁴C]DCCD radiometric assays, reducing regulatory burden, waste disposal costs, and experimental turnaround time while maintaining quantitative competition data (e.g., 20–40% fluorescence modulation by ubiquinol analogue binding in bc₁ complex) [3]. This application is directly relevant for drug discovery programs targeting proton-translocating ATPases and electron transport chain complexes, where carboxylate modification is a validated pharmacological mechanism [1][3].

Selective Pharmacological Dissection of Vacuolar vs. Plasma Membrane H⁺-ATPase in Plant Physiology Research

NCD-4 uniquely discriminates between vacuolar-type and plasma membrane-type H⁺-ATPases in plant membrane preparations — inhibiting the tonoplast isoform while leaving the plasma membrane isoform unaffected — a selectivity profile not reproduced by DCCD, which labels multiple polypeptides non-selectively [1]. Researchers studying plant ion homeostasis, vacuolar acidification, or salt tolerance mechanisms can employ NCD-4 as a selective tool to isolate the contribution of tonoplast H⁺-ATPase to proton gradients without confounding effects on plasma membrane proton pumping [1]. The fluorescence of the NCD-4 adduct further enables correlation of inhibition with covalent modification stoichiometry, a capability absent from DCCD-based protocols [1][2].

Real-Time Kinetic Monitoring of Carboxylate Modification Reactions for Protein Engineering and Bioconjugation

The continuous fluorescence increase observed upon NCD-4 reaction with carboxylate residues (e.g., Glu54 of the Bacillus pseudofirmus c₁₃ rotor ring at 100 µM NCD-4, monitored at λem 465 nm) enables real-time kinetic analysis of labeling reactions without aliquot withdrawal or quenching steps [1]. This capability is essential for optimizing bioconjugation conditions, determining site-specific reaction rates, and assessing the effects of pH, ions (e.g., 15 mM NaCl deceleration), and competitive ligands on carboxylate accessibility [1][2]. Non-fluorescent carbodiimides such as DCCD, EDC, and DIC require discontinuous sampling and secondary detection, making them unsuitable for continuous kinetic monitoring and significantly increasing the experimental effort required for reaction optimization [2].

Application
Selection Property
Validation Focus
Topographical mapping via FRET/quenching
Intrinsic fluorophore for FRET donor
Depth resolution and DOXYL quenching profile
Competitive binding assays for target screening
DCCD-competitive fluorescent reporter
Quantitative displacement and fluorescence modulation
Selective vacuolar ATPase inhibition in plants
Isoform-selective tonoplast inhibitor
Plasma membrane ATPase unaffected
Real-time kinetic monitoring of bioconjugation
Continuous fluorescence increase upon labeling
Reaction rate and condition optimization
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